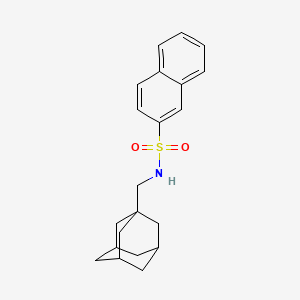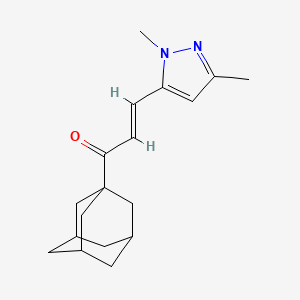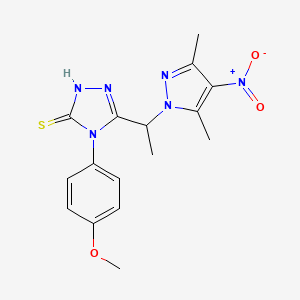![molecular formula C21H20ClNO4 B14928853 5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B14928853.png)
5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE is a synthetic organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds, such as 4-CHLORO-3-METHYLPHENOXYMETHYL and 4-METHYLBENZYL. These intermediates are then subjected to specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-CHLORO-3-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID: Shares a similar phenoxy structure but differs in its functional groups and overall molecular composition.
5-(4-CHLORO-3-METHYLPHENOXY)-2(3H)-PYRIMIDINONE: Another compound with a similar phenoxy group but with a different core structure.
Uniqueness
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H20ClNO4 |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylphenyl)methoxy]furan-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO4/c1-14-3-5-16(6-4-14)12-26-23-21(24)20-10-8-18(27-20)13-25-17-7-9-19(22)15(2)11-17/h3-11H,12-13H2,1-2H3,(H,23,24) |
Clé InChI |
XOTCDHRXKVVJIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CONC(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928783.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B14928786.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928794.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14928805.png)



![1-(2-chloro-4-fluorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14928836.png)
![N-[3-(dimethylamino)propyl]-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B14928843.png)
![N-tert-butyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14928854.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14928862.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide](/img/structure/B14928880.png)
![N-(3-methoxypropyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B14928886.png)
